4’-Hydroxy Flurbiprofen-d3

LC-MS/MS bioanalysis pharmacokinetics

4'-Hydroxy Flurbiprofen-d3 is the definitive deuterated internal standard for quantifying the CYP2C9-mediated metabolite in biological matrices. Unlike flurbiprofen-d3 or unlabeled metabolite, only this isotopically matched analog co-elutes with 4'-hydroxy flurbiprofen (7.7 min) and shares identical MS/MS transitions, correcting matrix effects, extraction variability, and ionization efficiency. Essential for FDA/ICH M10-compliant bioanalytical method validation and CYP2C9 phenotyping studies. ≥98% purity, ≥99 atom% D ensures regulatory traceability.

Molecular Formula C15H13FO2
Molecular Weight 247.28 g/mol
CAS No. 1185133-81-6
Cat. No. B562647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4’-Hydroxy Flurbiprofen-d3
CAS1185133-81-6
Synonyms2-Fluoro-α-(methyl-d3)-[1,1’-biphenyl]-4-acetic Acid;  3-Fluoro-4-phenylhydratropic Acid-d3;  (+/-)-Flurbiprofen-d3;  2-Fluoro-α-(methyl-d3)-4-diphenylacetic Acid;  Adfeed-d3;  Ansaid-d3;  Flurofen-d3;  Froben-d3;  Stayban-d3;  U 27182-d3;  Zepolas-d3;  dl-2-(
Molecular FormulaC15H13FO2
Molecular Weight247.28 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O
InChIInChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/i1D3
InChIKeySYTBZMRGLBWNTM-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Hydroxy Flurbiprofen-d3 for LC-MS/MS Quantification: Deuterated Internal Standard for Flurbiprofen Metabolite Analysis


4'-Hydroxy Flurbiprofen-d3 (CAS 1189694-02-7) is a deuterium-labeled analog of 4'-hydroxy flurbiprofen, the primary CYP2C9-mediated metabolite of the nonsteroidal anti-inflammatory drug (NSAID) flurbiprofen . It contains three deuterium atoms replacing hydrogens at the α-methyl position, resulting in a molecular weight of 263.28 g/mol versus 260.26 g/mol for the unlabeled metabolite [1]. As an isotopically labeled internal standard, it is specifically designed for accurate quantification of 4'-hydroxy flurbiprofen in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) .

Why 4'-Hydroxy Flurbiprofen-d3 Cannot Be Replaced by Unlabeled Metabolite or Parent Drug Internal Standards


In quantitative LC-MS/MS analysis of 4'-hydroxy flurbiprofen, generic substitution with unlabeled metabolite, the parent drug flurbiprofen-d3, or structurally distinct internal standards introduces systematic quantification error due to three factors. First, unlabeled 4'-hydroxy flurbiprofen co-elutes with the analyte and cannot be distinguished by mass spectrometry, eliminating its utility as an internal standard. Second, flurbiprofen-d3 exhibits different chromatographic retention (8.1 min versus 7.7 min for 4'-hydroxy flurbiprofen-d3) and distinct MS/MS transitions (246 → 202 for flurbiprofen-d3 versus 262 → 218 for 4'-hydroxy flurbiprofen-d3), meaning it does not correct for matrix effects, extraction efficiency, or ionization variability that differentially affect the hydroxylated metabolite relative to the parent drug [1]. Third, the hydroxyl group in 4'-hydroxy flurbiprofen alters its physicochemical properties, solubility, and ionization efficiency relative to flurbiprofen, such that an internal standard that does not precisely match these characteristics fails to normalize method variability. Therefore, only a deuterated analog of 4'-hydroxy flurbiprofen itself—identical in structure except for isotopic labeling—provides the requisite co-elution behavior and matched MS response necessary for accurate and precise quantification in biological matrices [2].

4'-Hydroxy Flurbiprofen-d3: Quantitative Evidence of Analytical Differentiation from Comparators


Isotopic Purity: 4'-Hydroxy Flurbiprofen-d3 Versus Unlabeled Metabolite for Internal Standard Use

4'-Hydroxy Flurbiprofen-d3 serves as an analytically viable internal standard because its deuterium labeling creates a mass difference that enables simultaneous detection without cross-interference. The unlabeled metabolite cannot be used as an internal standard because it is indistinguishable from the target analyte in MS detection [1]. The labeled compound exhibits a precursor-to-product ion transition of 262 → 218 m/z, whereas the unlabeled metabolite transitions at 259 → 215 m/z, providing a 3 Da mass shift that ensures baseline separation in the MS dimension [1].

LC-MS/MS bioanalysis pharmacokinetics isotopic purity

Chromatographic Retention Time Differentiation: 4'-Hydroxy Flurbiprofen-d3 Versus Flurbiprofen-d3

In validated LC-MS/MS methods, 4'-hydroxy flurbiprofen-d3 elutes at 7.7 minutes, whereas the parent drug internal standard flurbiprofen-d3 elutes at 8.1 minutes under identical reversed-phase chromatographic conditions [1]. This 0.4-minute difference (approximately 5% of total run time) reflects the polarity change introduced by the 4'-hydroxy substituent. Consequently, flurbiprofen-d3 does not co-elute with the 4'-hydroxy flurbiprofen analyte, rendering it incapable of correcting for matrix effects or ionization suppression that vary across the chromatographic gradient [1].

chromatography LC-MS/MS method validation retention time

Quantification Sensitivity: Deuterated Versus Non-Deuterated Internal Standard Approaches

LC-MS/MS methods employing 4'-hydroxy flurbiprofen-d3 as an internal standard achieve a lower limit of quantification (LLOQ) of 0.01 μg/mL for 4'-hydroxy flurbiprofen in human plasma using 100 μL sample volume [1][2]. In contrast, older HPLC-fluorescence methods that did not use a matched deuterated internal standard reported LLOQ values of 0.05 μg/mL in plasma and 0.25 μg/mL in urine—5-fold and 25-fold higher, respectively [3]. While this sensitivity improvement is attributable to multiple methodological factors including MS/MS detection, the use of a co-eluting deuterated internal standard is a critical component that enables the lower LLOQ by normalizing sample-to-sample variability in extraction recovery and ionization efficiency.

LLOQ sensitivity LC-MS/MS bioanalysis

Isotopic Purity Specification: 4'-Hydroxy Flurbiprofen-d3 Batch-to-Batch Consistency

Commercial suppliers of 4'-hydroxy flurbiprofen-d3 specify isotopic purity of ≥99 atom% D as determined by 1H NMR, with HPLC purity >99.0% . This high isotopic enrichment ensures that the unlabeled fraction (≤1%) contributes negligibly to the analyte signal, thereby maintaining assay accuracy. For comparator internal standards such as structurally distinct analogs (e.g., probenecid), no isotopic purity specification is relevant because they rely on distinct chemical structures rather than isotopic differentiation; however, this structural dissimilarity introduces differential matrix effects and extraction recovery that degrade quantification precision [1].

isotopic enrichment quality control reference standard method validation

4'-Hydroxy Flurbiprofen-d3: Critical Applications in Bioanalysis, CYP2C9 Phenotyping, and Pharmacokinetic Studies


LC-MS/MS Quantification of 4'-Hydroxy Flurbiprofen in Human Plasma for Pharmacokinetic Studies

4'-Hydroxy Flurbiprofen-d3 is used as the internal standard in validated LC-MS/MS methods for quantifying 4'-hydroxy flurbiprofen in human plasma following flurbiprofen administration. The method achieves an LLOQ of 0.01 μg/mL with 100 μL plasma, enabling characterization of the metabolite's full pharmacokinetic profile including the terminal elimination phase [1]. The deuterated internal standard co-elutes with the analyte at 7.7 minutes and corrects for sample-to-sample variability in extraction recovery and ionization efficiency, ensuring accurate and precise quantification across the calibration range of 0.01–1 μg/mL [2].

CYP2C9 Activity Phenotyping Using Flurbiprofen as a Probe Substrate

Flurbiprofen is a sensitive probe drug for assessing CYP2C9 activity in vivo, and the ratio of 4'-hydroxy flurbiprofen to flurbiprofen in plasma or urine serves as a phenotypic index of CYP2C9 metabolic capacity. Accurate quantification of 4'-hydroxy flurbiprofen is essential for distinguishing between CYP2C9*1/*1 (extensive metabolizer), *1/*2, and *1/*3 genotypes [1]. The use of 4'-hydroxy flurbiprofen-d3 as an internal standard enables precise measurement of the metabolite even at low concentrations, thereby facilitating reliable genotype-phenotype correlation studies and assessment of drug-drug interactions involving CYP2C9 inhibition or induction [2].

Metabolite Identification and Quantification in Microsomal Incubation Studies

In vitro metabolism studies using human liver microsomes or recombinant CYP enzymes employ 4'-hydroxy flurbiprofen-d3 as an internal standard to quantify the formation rate of 4'-hydroxy flurbiprofen. This application supports enzyme kinetic analyses (Km, Vmax determination), CYP2C9 inhibition screening, and metabolic stability assessments of new chemical entities [1]. The deuterated internal standard compensates for matrix effects introduced by microsomal protein and NADPH-regenerating system components, ensuring that measured metabolite concentrations accurately reflect enzymatic activity rather than analytical variability.

Regulated Bioanalysis for IND-Enabling and Clinical Pharmacology Studies

In regulated bioanalytical laboratories supporting Investigational New Drug (IND) applications and clinical pharmacology studies of flurbiprofen-containing formulations or novel NSAIDs, 4'-hydroxy flurbiprofen-d3 serves as a critical reagent for method validation. Its use enables the demonstration of assay accuracy, precision, and reproducibility in accordance with FDA Bioanalytical Method Validation Guidance and ICH M10 guidelines [1]. The compound's high isotopic purity (≥99 atom% D) and chemical purity (>99%) provide the traceability required for regulatory submissions and audit compliance [2].

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